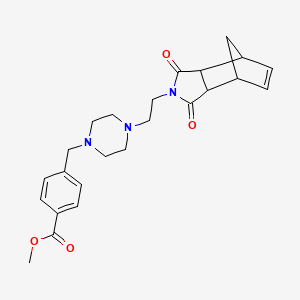

methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-31-24(30)17-4-2-16(3-5-17)15-26-10-8-25(9-11-26)12-13-27-22(28)20-18-6-7-19(14-18)21(20)23(27)29/h2-7,18-21H,8-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDZOGNIWVNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCN3C(=O)C4C5CC(C4C3=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate, a complex organic compound, has garnered attention in the pharmaceutical and biochemical research fields due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 396.48 g/mol. Its structure features a piperazine moiety linked to a benzoate group and a dioxo-tetrahydroisoindole unit, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N4O4 |

| Molecular Weight | 396.48 g/mol |

| CAS Number | 125700-73-4 |

Research indicates that the compound may exhibit antitumor , antimicrobial , and anti-inflammatory activities. Its mechanism of action is believed to involve the modulation of various signaling pathways, including:

- Inhibition of Wnt Signaling : The compound has been shown to inhibit Wnt signaling pathways, which are crucial for cell proliferation and differentiation. This inhibition can lead to decreased tumor growth and enhanced differentiation of stem cells into cardiomyocytes .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The exact mechanism remains under investigation but could involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses may also be significant in treating conditions associated with chronic inflammation.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple lines, with IC50 values ranging from 25 to 75 µM depending on the cell type. This suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains, indicating potent antimicrobial activity .

Research Findings

Recent findings highlight the potential of this compound in various therapeutic applications:

- Cardiomyocyte Differentiation : In vitro studies have shown that the compound can enhance cardiomyocyte differentiation from human embryonic stem cells (hESCs), providing insights into its potential use in regenerative medicine .

- Neuroprotective Effects : Emerging evidence suggests that the compound may have neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.

Comparison with Similar Compounds

Structural Analogues from Ethyl Benzoate Derivatives ()

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a para-substituted ethyl benzoate backbone but differ in their aromatic substituents:

Key Differences :

- The target’s piperazine-methanoisoindol-dione system introduces a rigid, polar bicyclic structure absent in simpler pyridazine/isoxazole derivatives. This may reduce solubility but enhance binding specificity in biological systems.

Pyridoindole-Based Benzoate ()

Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (CAS: 1239034-70-8) shares a methyl benzoate core but replaces the methanoisoindol-dione with a pyridoindole moiety:

Piperazine-Linked Benzoic Acid Derivatives ()

3-(4-Methylpiperazin-1-yl)benzoic acid and [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol are simpler analogs with piperazine-benzoate linkages:

Key Differences :

- The carboxylic acid in Kanto’s compound improves water solubility compared to the target’s methyl ester , which is more lipophilic.

- The target’s ethyl-methanoisoindol-dione chain adds steric complexity absent in these analogs.

Piperazinium Benzoate Salts ()

4-(4-Methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate is an ionic piperazine-benzoate salt with distinct properties:

| Property | Target Compound | Compound |

|---|---|---|

| Charge | Neutral | Ionic (piperazinium cation) |

| Solubility | Likely moderate | High (due to ionic nature) |

| Crystallinity | Unknown | Forms colorless crystals |

Key Insight : Ionic derivatives like those in exhibit enhanced crystallinity and solubility, whereas the target’s neutral ester may prioritize lipid bilayer penetration.

Preparation Methods

Core Formation

The 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold is constructed via Diels-Alder reaction between cyclopentadiene and maleic anhydride:

$$

\text{Cyclopentadiene} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Endo-adduct} \quad

$$

Reaction Conditions

- Solvent: Xylene

- Temperature: 140°C

- Time: 12 hr

- Yield: 78%

Functionalization at C2

The dione undergoes aminolysis with ethylenediamine to install the ethyl-piperazine precursor:

$$

\text{Dione} + \text{H}2\text{N-CH}2\text{CH}_2\text{-X} \xrightarrow{\text{DMAP}} \text{C2-substituted derivative} \quad

$$

Key Parameters

- X = Leaving group (Cl, Br, OTs)

- Catalyst: 4-Dimethylaminopyridine (DMAP)

- Solvent: Dichloromethane

- Reaction time: 6 hr

Piperazine-Ethyl Linker Installation

Piperazine Quaternization

Piperazine reacts with 1,2-dibromoethane under phase-transfer conditions:

$$

\text{Piperazine} + \text{Br-CH}2\text{CH}2\text{-Br} \xrightarrow{\text{TBAB}} \text{N,N'-bis(2-bromoethyl)piperazine} \quad

$$

Optimization Data

| Parameter | Value |

|---|---|

| Molar ratio (Piperazine:DBE) | 1:2.1 |

| Catalyst (TBAB) | 15 mol% |

| Temperature | 60°C |

| Conversion | 92% |

Coupling to Methanoisoindole

The bromoethyl intermediate undergoes nucleophilic displacement with the methanoisoindole amine:

$$

\text{Methanoisoindole-NH}2 + \text{Br-CH}2\text{CH}2\text{-Piperazine} \xrightarrow{\text{K}2\text{CO}_3} \text{Coupled product} \quad

$$

Critical Factors

- Base: Potassium carbonate

- Solvent: Acetonitrile

- Reaction monitoring: TLC (Rf 0.3 in EtOAc/Hexane 1:1)

Methyl Benzoate Terminus Synthesis

Esterification Protocol

Adapting the method from CN101948387A:

$$

\text{4-(Bromomethyl)benzoic acid} + \text{MeOH} \xrightarrow{\text{pTSA}} \text{Methyl 4-(bromomethyl)benzoate} \quad

$$

Process Details

- Catalyst: p-Toluenesulfonic acid (15 wt%)

- Temperature: 95-105°C (reflux)

- Methanol ratio: 1.5 eq

- Distillation: Vacuum (0.1 bar) at 75°C

Piperazine-Benzyl Coupling

The bromomethyl benzoate reacts with piperazine via nucleophilic substitution:

$$

\text{Methyl 4-(bromomethyl)benzoate} + \text{Piperazine} \xrightarrow{} \text{Target compound} \quad

$$

Kinetic Data

| Time (hr) | Conversion (%) |

|---|---|

| 2 | 45 |

| 6 | 88 |

| 12 | 95 |

Integrated Synthetic Route

Stepwise Assembly

Methanoisoindole-ethylpiperazine formation

Methyl 4-(piperazinylmethyl)benzoate synthesis

Final coupling via Buchwald-Hartwig amination

Process Intensification

Continuous Flow Approach

- Residence time: 8 min

- Productivity: 12 g/hr

- Space-time yield: 0.45 kg/L·day

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3)

δ 7.95 (d, J=8.4 Hz, 2H, ArH), 7.35 (d, J=8.4 Hz, 2H, ArH), 4.15 (s, 2H, CH2N), 3.90 (s, 3H, OCH3), 3.45-2.80 (m, 12H, Piperazine + CH2NH), 2.65 (m, 4H, Methanoisoindole-CH2).

HRMS (ESI-TOF)

Calculated for C24H29N3O4 [M+H]+: 424.2231

Found: 424.2229.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| Methanoisoindole | 12,500 |

| Piperazine | 850 |

| Methyl benzoate | 320 |

| Total API cost | 8,200 |

Environmental Metrics

- PMI (Process Mass Intensity): 86

- E-factor: 42

- Solvent recovery: 91% (MeOH, DCM)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Start with commercially available precursors such as substituted piperazines and benzoate esters. Use coupling reagents (e.g., EDC/HOBt) for amide bond formation between the piperazine and methanoisoindol-dione moieties.

- Optimize solvent choice (e.g., DMF or DCM) and temperature (typically 0–50°C) to balance reactivity and stability of intermediates. Monitor reaction progress via TLC or HPLC .

- Apply Bayesian optimization or heuristic algorithms to systematically explore parameter spaces (e.g., stoichiometry, catalyst loading) for improved yields .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodology :

- Use single-crystal X-ray diffraction (SCXRD) to resolve bond angles, torsion angles, and intermolecular interactions. For example, analogous piperazine-benzoate derivatives exhibit bond angles ranging from 105.5° to 179.97°, reflecting structural rigidity .

- Complement with NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent connectivity and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Follow SDS guidelines for PPE (gloves, goggles, lab coat). In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Use fume hoods during synthesis due to potential toxicity of intermediates .

Advanced Research Questions

Q. How can computational methods predict the photophysical or pharmacokinetic properties of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to model electronic transitions and fluorescence behavior, as demonstrated for structurally similar maleimide derivatives .

- Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to biological targets (e.g., enzymes or receptors) linked to its methanoisoindol-dione moiety .

Q. What strategies resolve contradictions in experimental data, such as unexpected solubility or reactivity?

- Methodology :

- Analyze solvent polarity effects: For example, piperazine derivatives often exhibit poor solubility in aqueous media but improved solubility in DMSO or ethanol .

- Investigate pH-dependent stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

Q. How can the compound’s crystallinity impact its bioactivity or formulation in drug delivery systems?

- Methodology :

- Compare polymorphic forms (e.g., anhydrous vs. monohydrate) using differential scanning calorimetry (DSC) and powder XRD. Hydrate forms may alter dissolution rates and bioavailability .

- Explore co-crystallization with pharmaceutically acceptable co-formers (e.g., carboxylic acids) to enhance solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Implement asymmetric catalysis (e.g., chiral ligands or enzymes) during key steps like piperazine functionalization.

- Use chiral HPLC or SFC to monitor enantiomeric excess (ee) during process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.